3-Chloro-2,4,5-trifluorobenzoyl chloride
Overview
Description
3-Chloro-2,4,5-trifluorobenzoyl chloride is an organic compound with the molecular formula C7HCl2F3O. It is a derivative of benzoyl chloride, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms and one by a chlorine atom. This compound is known for its reactivity and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
Similar compounds like 2,4,5-trifluorobenzoyl chloride have been used in the synthesis of several glycosylated derivatives of some fluoroquinolone antibiotics . This suggests that the compound might interact with biological targets in a similar manner.
Mode of Action
This suggests that 3-Chloro-2,4,5-trifluorobenzoyl chloride might interact with its targets by acylation, leading to the formation of new covalent bonds and resulting in changes to the target molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other reactive species can affect the reactivity and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-2,4,5-trifluorobenzoyl chloride can be synthesized through the chlorination of 2,4,5-trifluorobenzoic acid using thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is carried out in a controlled environment to ensure safety and efficiency. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2,4,5-trifluorobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction occurs when a nucleophile attacks the carbonyl carbon, replacing the chlorine atom.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-chloro-2,4,5-trifluorobenzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as amines or alcohols are used under basic conditions.
Hydrolysis: Water or aqueous bases like sodium hydroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Nucleophilic substitution: Produces substituted benzoyl derivatives.
Hydrolysis: Yields 3-chloro-2,4,5-trifluorobenzoic acid.
Reduction: Forms the corresponding alcohol.
Scientific Research Applications
3-Chloro-2,4,5-trifluorobenzoyl chloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of biologically active molecules that can be studied for their effects on biological systems.
Medicine: It is involved in the development of new drugs, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
- 2,4,5-Trifluorobenzoyl chloride
- 3,4,5-Trifluorobenzoyl chloride
- 2,3,4,5-Tetrafluorobenzoyl chloride
Comparison: 3-Chloro-2,4,5-trifluorobenzoyl chloride is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination enhances its reactivity compared to compounds with only fluorine substitutions. The chlorine atom increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles .
Properties
IUPAC Name |
3-chloro-2,4,5-trifluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl2F3O/c8-4-5(11)2(7(9)13)1-3(10)6(4)12/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDMMCZBIKXEJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Cl)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl2F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382002 | |
Record name | 3-chloro-2,4,5-trifluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101513-78-4 | |
Record name | 3-chloro-2,4,5-trifluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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